1-Cyano-2-ethylguanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyanoguanidine derivatives has been explored in several studies. For instance, cyanoguanidine is utilized as a reagent in the direct Friedel-Crafts carboxamidation of arenes, indicating its role in facilitating electrophilic aromatic substitution reactions (Naredla & Klumpp, 2012). Furthermore, the synthesis of cyanoguanidine complexes, such as cis-[(PPh3)2Pt{NHC(OMe)=NC(NH2)=NH}][BPh4], demonstrates the compound's reactivity and its potential in forming novel metal-organic structures (Silva et al., 1997).

Molecular Structure Analysis

The molecular structure of cyanoguanidine derivatives has been a subject of interest. For example, metallkomplexe studies provide insights into the crystal structures of zinc and cadmium complexes with cyanoguanidine, revealing their monoclinic and triclinic space groups and detailed molecular dimensions (Pickardt & Kühn, 1996). These studies help understand the geometric and electronic environment of cyanoguanidine in complex molecular architectures.

Chemical Reactions and Properties

Cyanoguanidine participates in various chemical reactions, demonstrating a wide range of reactivity and properties. For instance, its role in the catalytic cyanosilylation of ketones underlines its effectiveness as a catalyst in organic synthesis, enabling the conversion of ketones and aldehydes to their corresponding cyanohydrin trimethylsilyl ethers with high yield (Wang et al., 2006).

Physical Properties Analysis

The physical properties of cyanoguanidine and its derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding its behavior in various solvents and conditions. While specific studies directly addressing these properties were not highlighted, the molecular structure analyses provide indirect insights into the physical characteristics that influence its reactivity and applications in synthesis and material science.

Chemical Properties Analysis

Cyanoguanidine's chemical properties, such as its nucleophilicity, electrophilicity, and ability to form complexes with metals, play a significant role in its application across various chemical reactions. Its utilization in the synthesis of metal complexes and organic reactions underscores its versatility and functional adaptability in chemistry (Silva et al., 1997).

Aplicaciones Científicas De Investigación

Chemosensor Development

1-Cyano-2-ethylguanidine has been explored in the development of chemosensors. Tharmalingam et al. (2020) designed a triaminoguanidine-based Schiff base that shows high selectivity and sensitivity towards Zn2+ ion via colorimetric and fluorometric changes. This application demonstrates the potential of 1-Cyano-2-ethylguanidine derivatives in detecting metal ions and constructing logic gate functions in chemical sensing technologies (Tharmalingam, Mathivanan, & Murugesapandian, 2020).

Synthesis of Benzamide

The compound is also useful in organic synthesis, particularly in the synthesis of benzamide derivatives. Naredla and Klumpp (2012) found cyanoguanidine to be an effective reagent for Friedel-Crafts carboxamidation of arenes. This highlights its role in facilitating complex organic reactions, contributing to the synthesis of compounds with potential pharmaceutical applications (Naredla & Klumpp, 2012).

Catalysis in Organic Reactions

Additionally, derivatives of 1-Cyano-2-ethylguanidine have been used as catalysts in organic reactions. For example, Wang et al. (2006) reported that 1,1,3,3-Tetramethylguanidine acts as a highly effective catalyst for cyanosilylation of various ketones and aldehydes (Wang, Huang, Jiang, Liu, & Feng, 2006).

Analysis of Degradation Products

Investigations into the degradation products of drugs containing cyanoguanidine structures, such as etintidine, also highlight the chemical's relevance. Oyler et al. (1989) characterized the solution degradation products of etintidine, illustrating the importance of understanding the stability and breakdown of pharmaceutical compounds containing cyanoguanidine (Oyler, Naldi, Stefanick, Lloyd, Graden, & Cotter, 1989).

High-Pressure Synthesis

In materials science, 1-Cyano-2-ethylguanidine has been used in high-pressure synthesis experiments. Horvath-Bordon et al. (2007) synthesized carbon nitride imide from 1-cyanoguanidine under high-pressure and high-temperature conditions, highlighting its potential in creating new materials (Horvath-Bordon, Riedel, McMillan, Kroll, Miehe, van Aken, Zerr, Hoppe, Shebanova, McLaren, Lauterbach, Kroke, & Boehler, 2007).

Safety And Hazards

Propiedades

IUPAC Name |

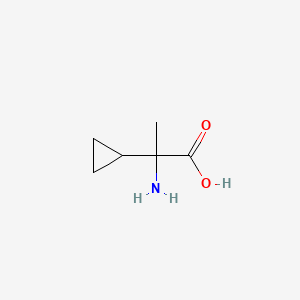

1-cyano-2-ethylguanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-2-7-4(6)8-3-5/h2H2,1H3,(H3,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKZUUMAGYBBFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C(N)NC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325970 |

Source

|

| Record name | 1-cyano-2-ethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyano-2-ethylguanidine | |

CAS RN |

24010-80-8 |

Source

|

| Record name | NSC522390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyano-2-ethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1267579.png)

![Benzo[b]thiophene-2-carboxamide](/img/structure/B1267583.png)

![[(2-Bromoethoxy)(phenyl)methyl]benzene](/img/structure/B1267589.png)